Aluminum cesium sulfate

Beschreibung

Eigenschaften

IUPAC Name |

aluminum;cesium;disulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Cs.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAMACNQEYDINL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

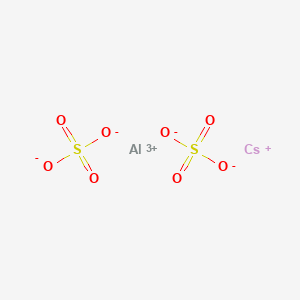

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCsO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065744 | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14284-36-7, 7784-17-0 | |

| Record name | Aluminum cesium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium caesium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium caesium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM CESIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O516Z663M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of aluminum cesium sulfate

Executive Summary

Aluminum Cesium Sulfate Dodecahydrate (

For the researcher and drug development professional, this compound is not merely a salt; it is a structural standard for isotropic crystallography and a purification engine for isolating high-purity cesium from mixed-alkali matrices. This guide dissects its properties, providing actionable protocols for synthesis and application.

Physicochemical Profile

The utility of Cesium Alum is dictated by its high molecular weight and low solubility. It crystallizes in the Beta-alum modification, a specific subclass of the cubic alum family, necessitated by the large ionic radius of the Cesium ion (

Table 1: Core Physical Properties

| Property | Value | Context |

| Formula | Dodecahydrate form is the stable phase at STP. | |

| Molar Mass | Significantly heavier than K-Alum ( | |

| Crystal System | Cubic | Isotropic (dark under crossed polarizers). |

| Space Group | ||

| Density | High density aids in phase separation. | |

| Melting Point | Dissolves in its own water of crystallization. | |

| Refractive Index | Isotropic, | Useful for microscopic calibration. |

Table 2: Solubility Profile (The Purification Mechanism)

Data derived from fractional crystallization studies [1, 2].

| Temperature ( | Solubility (g / 100g | Thermodynamic Implication |

| 0 | 0.19 | Extremely low; facilitates high-yield precipitation. |

| 20 | 0.40 | Remains insoluble compared to K-Alum (~12g). |

| 50 | 1.24 | Slow increase; controlled crystal growth region. |

| 80 | 5.29 | Steep rise allows for recrystallization. |

Technical Insight: The solubility of Cesium Alum at 20°C is nearly 30x lower than that of Potassium Alum. This drastic difference is the thermodynamic basis for separating Cesium from Rubidium and Potassium impurities.

Crystallography & Structural Logic

Understanding the structure of Cesium Alum is essential for its use in X-ray crystallography phasing.

The Beta-Alum Structure

While Potassium Alum forms

-

Coordination:

is coordinated by six water molecules. -

Phasing Utility: The Cesium atom (

) is electron-dense, serving as a heavy atom derivative. In protein crystallography, soaking crystals in a Cesium Alum solution allows

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity

Reagents

-

Cesium Sulfate (

): 3.00 g (8.28 mmol) -

Aluminum Sulfate Octadecahydrate (

): 5.52 g (8.28 mmol) -

Deionized Water: 50 mL (divided usage)

Step-by-Step Methodology

-

Dissolution (High Temp):

-

Dissolve

in 25 mL of water at 80°C . Ensure complete dissolution; the solution must be clear. -

Separately, dissolve

in 15 mL of water at 80°C . -

Why? Mixing at high temperature prevents premature precipitation due to the low solubility of the product.

-

-

Reaction & Mixing:

-

Slowly pour the Cesium solution into the Aluminum solution while stirring magnetically.

-

Maintain temperature at 80°C for 10 minutes to homogenize.

-

-

Controlled Cooling (Crystallization):

-

Remove heat and allow the beaker to cool slowly to Room Temperature (20°C).

-

Critical Step: Once at 20°C, place the vessel in an ice bath (0-4°C) for 2 hours.

-

Mechanism:[2] Referring to Table 2, solubility drops from ~5.29g to 0.19g. This forces ~96% of the theoretical yield to crystallize.

-

-

Harvesting:

-

Filter crystals using a sintered glass funnel (vacuum filtration).

-

Wash: Wash with 2x 5mL of ice-cold water. Do not use room temp water, or you will lose significant product (0.4g per 100mL loss).

-

-

Drying:

-

Air dry on filter paper or in a desiccator over

. Do not heat above 60°C to prevent dehydration.

-

Visual Workflow (DOT Diagram)

Figure 1: Synthesis workflow emphasizing temperature control to exploit the steep solubility curve.

Applications in Research & Development

A. Fractional Crystallization (Purification)

In the processing of Pollucite ore (the primary Cesium source), Cesium Alum is the intermediate of choice.

-

The Logic: When a mixed alkali solution (Cs, Rb, K, Na) is treated with Aluminum Sulfate, the Cesium Alum precipitates first due to its extremely low solubility (0.40 g/100mL vs >10g for others).

-

Protocol: This allows researchers to "crash out" Cesium from complex biological or geological matrices, leaving lighter alkalis in the supernatant [1].

B. X-Ray Crystallography (Phasing)

For structural biologists, the "Phase Problem" is a central hurdle.[3]

-

Mechanism: Soaking protein crystals in a saturated solution of Cesium Alum introduces electron-dense

ions into the solvent channels. -

Advantage: Unlike heavy metal poisons (Mercury/Platinum), Cesium is generally non-destructive to the protein backbone. The anomalous signal from Cs allows for the calculation of phases to solve the 3D structure [3].

C. Microscopy Standard

Because Cesium Alum crystallizes in the cubic system, it is isotropic .[4]

-

Validation: Under a polarized light microscope with crossed polars, Cesium Alum crystals remain dark (extinct) upon rotation. This property is used to calibrate polarizing microscopes and distinguish alum contaminants from birefringent salts (like sulfates or carbonates) [4].

Logic Diagram: The Purification Cascade

Figure 2: The thermodynamic logic of using Cesium Alum to fractionate Cesium from lighter alkali metals.

References

-

Patent US20190048437A1. Recovery of cesium from epithermal mineral deposits. (2019). Link

-

Americanelements.com. Aluminum Cesium Sulfate Dodecahydrate Product Information. (Accessed 2023).[3] Link

-

Nureki, O., et al. Cesium based phasing of macromolecules: a general easy to use approach.[3] (2021).[1][3] Link

-

Microlab Gallery. Cesium Alum Crystals: Micro-chemical test for Aluminum.Link

Sources

Aluminum cesium sulfate crystal structure and lattice parameters

Technical Deep Dive: Crystallographic Characterization of Cesium Aluminum Sulfate Dodecahydrate ( )

Executive Summary

Cesium Aluminum Sulfate Dodecahydrate (Cesium Alum) represents a distinct class of the alum family (

This guide provides a rigorous technical analysis of the crystal structure, lattice parameters, and synthesis protocols for researchers utilizing this material as a crystallographic standard, a model for hydration studies, or a precursor for ultra-pure aluminates.

Part 1: Crystallographic Architecture[1]

Crystal System and Space Group

Cesium Alum crystallizes in the Cubic crystal system.[1]

-

Space Group:

(No. 205) -

Z (Formula Units per Unit Cell): 4

-

Point Group:

(m3)

The -Alum Distinction

The defining feature of the Cesium Alum structure is its classification as a

-

-Alums (e.g., K-Alum): The sulfate groups are disordered, pointing towards the monovalent cation.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

-Alums (e.g., Cs-Alum): The largengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ion form a flatter, more planar arrangement compared to the puckered ring found in

Lattice Parameters

The lattice constant of Cesium Alum is significantly larger than its potassium counterpart due to the steric bulk of the cesium ion.[1]

| Parameter | Value | Reference Standard |

| Lattice Constant ( | 12.427 | Standard XRD Powder Diffraction File (PDF) |

| Unit Cell Volume ( | ~1919 | Calculated from |

| Calculated Density ( | 2.022 g/cm³ | Based on MW = 568.20 g/mol |

Structural Hierarchy Diagram

The following diagram illustrates the coordination environment within the unit cell. The

Caption: Hierarchical organization of the Cesium Alum unit cell, highlighting the distinct coordination environments of the cations.

Part 2: Synthesis & Crystal Growth Protocol

Reaction Chemistry

The synthesis relies on the crystallization of the double salt from an equimolar aqueous solution of cesium sulfate and aluminum sulfate.[1]

Reagents and Equipment

-

Precursors: Cesium Sulfate (

, 99.9%), Aluminum Sulfate Octadecahydrate ( -

Solvent: Ultra-pure Deionized Water (18.2 MΩ·cm).

-

Equipment: Temperature-controlled water bath, 0.22

filtration system, borosilicate crystallization dish.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Step-by-Step Protocol

This protocol ensures the formation of the thermodynamically stable dodecahydrate phase while preventing hydrolysis of the aluminum ion.[1]

-

Stoichiometric Dissolution:

-

Dissolve 0.05 mol of

in 100 mL of DI water at 60°C. -

Critical Step: Add 2-3 drops of concentrated

to adjust pH to ~2.0. This suppresses the hydrolysis reactionngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Separately, dissolve 0.05 mol of

in 50 mL of DI water at 60°C.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Mixing and Homogenization:

-

Slowly pour the cesium sulfate solution into the aluminum sulfate solution with constant magnetic stirring.

-

Maintain temperature at 60°C for 30 minutes to ensure complete homogeneity.

-

-

Filtration:

-

Filter the hot solution through a 0.22

membrane to remove insoluble particulate matter (dust/seeds) that could induce spurious nucleation.

-

-

Crystallization (Slow Evaporation):

-

Harvesting:

Synthesis Workflow Diagram

Caption: Operational workflow for the synthesis of high-purity Cesium Alum crystals.

Part 3: Characterization & Validation[1]

X-Ray Diffraction (XRD)

To validate the synthesis, Powder XRD is the primary tool.

-

Target Pattern: Compare against ICDD/JCPDS card for Cesium Aluminum Sulfate.

-

Key Diagnostic Peaks: Look for the characteristic reflections of the Face-Centered Cubic (FCC) lattice with forbidden reflections characteristic of the glide planes in

. -

Lattice Parameter Refinement: Use the high-angle peaks to refine the

parameter. A value deviating >0.05ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Thermal Analysis (TGA/DSC)

Cesium alum undergoes a stepwise dehydration and decomposition.

-

Stage 1 (90°C - 120°C): Melting in crystal water / Loss of loosely bound water molecules.[1]

-

Stage 2 (120°C - 250°C): Complete dehydration to anhydrous

. -

Stage 3 (>700°C): Decomposition of the anhydrous sulfate to oxides (

) and volatile

Physical Properties Summary[4][5][6]

| Property | Value | Notes |

| Formula Weight | 568.20 g/mol | |

| Appearance | Colorless, octahedral crystals | |

| Solubility | Moderately soluble in water | Increases significantly with Temperature |

| Refractive Index | Isotropic (Cubic) | |

| Melting Point | ~117°C | Incongruent melting (dissolves in crystal water) |

References

-

Lipson, H. (1935). "The relation between the alum structures." Proceedings of the Royal Society of London.[1] Series A - Mathematical and Physical Sciences, 151(873), 347-360.[1] Link

-

Cromer, D. T., Kay, M. I., & Larson, A. C. (1967).[3] "Refinement of the Alum Structures." Acta Crystallographica, 22, 182. (Fundamental reference for

vs -

Nyburg, S. C., et al. (2000). "Mesomeric structures of the alums." Acta Crystallographica Section B, 56, 204-209.[1] (Modern refinement of alum structures).

-

American Elements. "Aluminum Cesium Sulfate Dodecahydrate Product Information." Link

-

JCPDS-ICDD. "Powder Diffraction File for CsAl(SO4)2·12H2O."[1][2][4][3][5][6] (Standard reference card for XRD analysis).

Sources

- 1. CA2161245C - Process of preparing cesium salts from cesium-aluminum-alum - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. uwaterloo.ca [uwaterloo.ca]

Thermodynamic Stability and Physicochemical Profile of Aluminum Cesium Sulfate Dodecahydrate

The following technical guide details the thermodynamic stability and physicochemical profile of Aluminum Cesium Sulfate Dodecahydrate.

Technical Whitepaper | Application Note: TAS-CSAL-02

Executive Summary

Aluminum Cesium Sulfate Dodecahydrate (Cesium Alum) represents a unique subclass of the alum family, distinguished by the large ionic radius of the cesium cation (1.67 Å).[1] Unlike the common potassium or ammonium alums, Cs-alum exhibits anomalously low aqueous solubility and distinct thermal dehydration kinetics. This guide provides a comprehensive thermodynamic analysis, focusing on its stability boundaries in both solid and solution phases.

Key Technical Findings:

-

Solubility Differential: Cs-alum is significantly less soluble (0.19 g/100 mL at 0°C) than Potassium Alum (~5.7 g/100 mL), a property critical for fractional crystallization and cesium purification.[1]

-

Thermal Stability: The compound undergoes incongruent melting at ~110°C, followed by a multi-step dehydration process. The anhydrous phase is thermally robust up to >600°C due to the high lattice energy contribution of Cs₂SO₄.

-

Crystal Habit: Exclusively forms the

-alum structure (Space Group

Crystal Chemistry and Structural Thermodynamics

The -Alum Structure

While lighter alkali alums (Na, K) can crystallize in

-

Lattice Parameter:

Å.[1] -

Coordination: Cs⁺ is coordinated by 6 water molecules in a flattened octahedron.[1] The water molecules form a rigid hydrogen-bonded network linking the [Al(H₂O)₆]³⁺ octahedra and SO₄²⁻ tetrahedra.[1]

-

Thermodynamic Implication: The

-structure accommodates the large cation with less lattice strain than the

Thermodynamic Stability: Solid State

The thermal decomposition of Cs-alum is a stepwise endothermic process. Understanding these transitions is vital for processing (e.g., drying) and applications requiring anhydrous materials.[1]

Thermal Decomposition Pathway

The decomposition does not proceed directly to oxides. Instead, it follows a dehydration sequence followed by sulfate breakdown.

Critical Transition Points:

-

95°C - 110°C (Melting/Dissolution): The crystal melts in its own water of crystallization (incongruent melting).[1]

-

110°C - 200°C (Dehydration): Stepwise loss of 12 moles of H₂O.[1]

-

> 650°C (Desulfation): The aluminum sulfate component decomposes, while cesium sulfate remains stable.[1]

- [1]

Visualization of Decomposition Kinetics

The following diagram illustrates the thermodynamic pathway and mass loss events.

Figure 1: Thermal decomposition pathway of Cesium Alum, highlighting the stability of the Cs₂SO₄ residue.

Solution Thermodynamics: Solubility Profile

The solubility of CsAl(SO₄)₂[1][2][3][4]·12H₂O is the defining characteristic for its separation from other alkali metals. It exhibits a positive enthalpy of solution (

Solubility Data (Aqueous)

| Temperature (°C) | Solubility (g / 100 g H₂O) | Comparative K-Alum Solubility |

| 0°C | 0.19 | 5.70 |

| 20°C | ~0.40 - 0.60 | 11.40 |

| 50°C | ~1.80 | 36.80 |

| 80°C | 5.29 | ~70.00 |

| 100°C | ~19.0 | >100 |

Data synthesized from US Patent 2019/0048437 and American Elements technical data.

Thermodynamic Insight: The extremely low solubility at low temperatures (

Experimental Methodologies

To validate the stability and purity of Cs-alum in a research setting, the following self-validating protocols are recommended.

Protocol A: High-Precision Solubility Determination

Objective: Determine the saturation point with <1% error.

-

Equilibration: Suspend excess Cs-alum crystals in degassed, deionized water (18.2 MΩ) in a jacketed vessel.

-

Temperature Control: Maintain target temperature

for 24 hours under constant stirring (200 RPM). Note: Cs-alum has slow crystallization kinetics; 24h is minimum.[1] -

Sampling: Stop stirring and allow settling for 30 mins. Filter supernatant through a 0.22 µm heated syringe filter (pre-heated to

to prevent crystallization).[1] -

Gravimetric Analysis: Weigh a specific volume (

), evaporate to dryness at 300°C (to ensure anhydrous state), and weigh the residue. -

Calculation:

Where MW ratio accounts for the hydration water lost during drying.[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Characterize dehydration onset and melting.[1]

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).[1]

-

Pan: Hermetically sealed Aluminum pan with a laser-drilled pinhole (allows vapor escape while maintaining self-generated atmosphere).[1]

-

Ramp: 5°C/min from 25°C to 400°C.[1]

-

Purge: Nitrogen (50 mL/min).

-

Expected Signal:

Applications & Handling Implications

Cesium Purification

The thermodynamic stability difference between Cs-alum and other alkali alums is the basis for the industrial purification of Cesium.

-

Workflow: Ore digestion

Formation of mixed alums -

Result: Cs-alum precipitates (Solubility ~0.4g/100mL) while K/Na/Rb alums remain largely in solution (Solubility >10g/100mL).[1]

Storage and Handling

-

Hygroscopicity: Low.[1] Stable at standard humidity (40-60% RH).[1]

-

Efflorescence: May occur in extremely dry atmospheres (<20% RH), losing surface water to form a white opaque layer.[1]

-

Acidity: Aqueous solutions are acidic (pH ~3.0-3.[1]5) due to hydrolysis of

.[1] Use acid-resistant containers (Glass, PTFE).[1]

Workflow Diagram: Purification Logic

Figure 2: Purification workflow exploiting the thermodynamic solubility gap of Cs-Alum.[1]

References

-

American Elements. (n.d.).[1] Aluminum Cesium Sulfate Dodecahydrate. Retrieved from [Link][1]

-

Larsen, A. C., & Cromer, D. T. (1967).[1][5] Refinement of the alum structures. III. X-ray study of the

alums. Acta Crystallographica, 22, 793–800.[1][5] (Contextual reference for Alum structures). -

U.S. Patent No. 2019/0048437 A1. (2019).[1] Recovery of Cesium from Epithermal Mineral Deposits. Retrieved from

-

Beattie, J. K., et al. (1981).[1][6] Structural studies on the caesium alums. Dalton Transactions.[1] (Confirming

-alum structure).

Sources

- 1. Potassium alum - Wikipedia [en.wikipedia.org]

- 2. US20190048437A1 - Recovery of cesium from epithermal mineral deposits - Google Patents [patents.google.com]

- 3. CN1515492A - Process for producing caesium compound - Google Patents [patents.google.com]

- 4. wholesale Aluminum potassium sulfate dodecahydrate Crystalline - FUNCMATER [funcmater.com]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. researchgate.net [researchgate.net]

Solubility data of aluminum cesium sulfate in water vs ethanol

This guide details the solubility profile of Aluminum Cesium Sulfate Dodecahydrate (

This analysis is structured for researchers in process chemistry and crystal engineering. It focuses on the critical solubility differential between aqueous and ethanolic environments—a property exploited for high-purity isolation of Cesium isotopes and the synthesis of optical crystals.

Executive Summary

Aluminum Cesium Sulfate exhibits a classic Type II solubility behavior in water (positive thermal dependence) but is effectively insoluble in ethanol.

-

In Water: Solubility is exceptionally low at ambient temperatures (~0.35 g/100 mL at 20°C)—significantly lower than Potassium Alum (

). This low solubility is the primary thermodynamic driver used to separate Cesium from other alkali metals (Li, Na, K, Rb) during ore processing (e.g., from Pollucite). -

In Ethanol: The compound is insoluble.[1][2] Ethanol acts as a potent anti-solvent , inducing rapid supersaturation and precipitation when added to aqueous solutions.

Physicochemical Properties & Lattice Dynamics

The solubility behavior is governed by the high lattice energy of the Cesium Alum crystal. The large ionic radius of Cesium (

| Property | Data | Relevance to Solubility |

| Formula | Double salt structure | |

| Molecular Weight | 568.2 g/mol | High mass contributes to gravimetric stability |

| Crystal System | Cubic (Isometric) | Forms distinct octahedrons; high lattice stability |

| Dielectric Constant | N/A (Solid) | Insoluble in low-dielectric solvents (Ethanol |

| Hygroscopicity | Low | Stable in air; does not readily deliquesce |

Solubility Profile: Water ( )[1]

The solubility of Cesium Alum in water is characterized by a steep thermal curve . It is sparingly soluble at room temperature but becomes moderately soluble near the boiling point. This steep gradient is the basis for Fractional Recrystallization .

Quantitative Solubility Data (Aqueous)

Data synthesized from Kirk-Othmer Encyclopedia of Chemical Technology and experimental process data.

| Temperature (°C) | Solubility (g / 100 mL | Solubility (Molarity, mM) | Notes |

| 0°C | ~0.20 | ~3.5 mM | Effectively insoluble; ideal for crystallization yield. |

| 10°C | 0.29 | ~5.1 mM | |

| 20°C | 0.35 - 0.40 | ~6.5 mM | Standard Process Point: Significantly lower than K-Alum (~12g). |

| 50°C | 1.50 | ~26.4 mM | Onset of significant dissolution. |

| 80°C | ~5.30 | ~93.2 mM | |

| 100°C | ~32.0 | ~563 mM | High solubility allows for concentrated reactor loading. |

Critical Insight: At 20°C, Potassium Alum is roughly 30x more soluble than Cesium Alum. This disparity ensures that during cooling, Cesium Alum crystallizes first and purest, leaving impurities (Rb, K, Na) in the mother liquor.

Solubility Profile: Ethanol ( )

Cesium Alum is insoluble in absolute ethanol and most organic solvents (acetone, ether).

The Anti-Solvent Mechanism

When Ethanol is introduced to a saturated aqueous solution of Cesium Alum:

-

Dielectric Drop: The bulk dielectric constant of the solvent mixture decreases.

-

Solvation Shell Collapse: Water molecules coordinating the

and -

Precipitation: The lattice energy dominates the solvation energy, forcing the salt out of solution immediately.

Application: This is utilized for Gravimetric Analysis or rapid recovery of the salt without thermal stress (boiling off water).

Experimental Workflow: Purification via Solubility Differential

The following diagram illustrates the standard protocol for isolating high-purity Cesium Alum using its unique solubility properties.

Figure 1: Fractional Crystallization Workflow exploiting the steep thermal solubility curve of Cesium Alum.

Detailed Experimental Protocol: Solubility Determination

For researchers needing to validate solubility in specific mixed-solvent systems, follow this Self-Validating Saturation Protocol .

Method: Isothermal Saturation (Shake-Flask)

-

Preparation:

-

Prepare excess Cesium Alum crystals (washed with ethanol to remove surface impurities).

-

Prepare solvent: Degassed Deionized Water (Type I) or Water/Ethanol mixtures.

-

-

Equilibration:

-

Place solvent and excess solid in a jacketed glass vessel at target temperature (

). -

Agitate at 200 RPM for 24 hours .

-

Validation Check: Ensure solid phase is still present after 24 hours. If not, add more solid.

-

-

Sampling:

-

Stop agitation and allow solids to settle for 30 minutes.

-

Withdraw supernatant using a syringe filter (

PTFE, pre-heated to

-

-

Quantification (Gravimetric):

-

Weigh a clean, dry weighing dish (

). -

Add supernatant aliquot and weigh (

). -

Evaporate solvent at 110°C until constant weight.

-

Weigh residue (

).

-

-

Calculation:

References

- Kirk-Othmer Encyclopedia of Chemical Technology. "Cesium and Cesium Compounds." John Wiley & Sons.

-

ChemicalBook. "Aluminum Cesium Sulfate Properties." Link (General physical properties).

-

American Elements. "Aluminum Cesium Sulfate Dodecahydrate."[1][3] Link (Commercial specifications and purity grades).

- Sciencemadness & ResearchGate Archives. "Comparative Solubility of Alkali Alums.

Sources

The Electronic Band Gap Energy of Aluminum Cesium Sulfate Crystals: A Methodological Framework for Determination and Analysis

An In-Depth Technical Guide

Abstract

Aluminum Cesium Sulfate, CsAl(SO₄)₂, a member of the alum family, is a wide-band-gap insulating crystal with potential applications in scintillators, optical components, and as a precursor in advanced materials synthesis. A fundamental property governing its optical and electronic behavior is the electronic band gap (Eg). A precise understanding of this parameter is critical for predicting material performance and designing novel applications. This guide presents a comprehensive framework for the determination of the electronic band gap of CsAl(SO₄)₂ crystals, targeting researchers and materials scientists. As specific literature values for CsAl(SO₄)₂ are not widely reported, this document serves as a self-validating roadmap, integrating both experimental and computational methodologies. We provide detailed, field-proven protocols for crystal synthesis, empirical measurement via UV-Visible Spectroscopy, and theoretical prediction using Density Functional Theory (DFT). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Band Gap in CsAl(SO₄)₂

The electronic band gap is the minimum energy required to excite an electron from the highest occupied energy band (valence band) to the lowest unoccupied energy band (conduction band).[1] In materials like Aluminum Cesium Sulfate, this energy determines the transparency window, electrical conductivity, and response to ionizing radiation. For drug development professionals, inert wide-band-gap materials can serve as stable excipients or be functionalized for specific applications where optical transparency or insulating properties are paramount.

Given the structural similarity to other alums and sulfate crystals, CsAl(SO₄)₂ is expected to be a large-gap insulator, likely with a band gap exceeding 5 eV.[2][3] Such a large gap implies transparency deep into the ultraviolet region and excellent electrical insulation. However, factors such as crystal purity, structural defects, and stoichiometry can significantly influence this value.[4] Therefore, a robust and multi-faceted approach to its characterization is essential. This guide provides the necessary theoretical grounding and practical workflows to achieve this.

Methodologies for Band Gap Determination

We will explore two complementary pillars for determining the electronic band gap: an experimental optical method and a first-principles computational method. The convergence of results from these distinct approaches provides a high degree of confidence in the final determined value.

Experimental Approach: UV-Visible Diffuse Reflectance Spectroscopy

For a crystalline solid that is not amenable to being formed into a thin, transparent film, UV-Visible (UV-Vis) diffuse reflectance spectroscopy is the most reliable optical method for determining the band gap.[5] This technique measures the light scattered from a powdered sample, which can then be related to the material's absorbance.[6]

Causality: The synthesis of high-quality, single-phase crystals is the most critical step, as impurities and structural defects can introduce energy states within the band gap, leading to an underestimation of the true Eg.[4] The slow evaporation method is chosen for its ability to yield large, well-formed crystals with low defect density.

Step-by-Step Methodology:

-

Precursor Preparation: Prepare equimolar aqueous solutions of high-purity Cesium Sulfate (Cs₂SO₄) and Aluminum Sulfate Octadecahydrate (Al₂(SO₄)₃·18H₂O). A typical starting concentration is 1.0 M for each.

-

Mixing: Combine the two solutions in a 1:1 molar ratio in a clean beaker. For example, mix 50 mL of 1.0 M Cs₂SO₄ with 50 mL of 1.0 M Al₂(SO₄)₃.

-

Dissolution & Seeding: Gently heat the combined solution to approximately 60°C while stirring until all solids are fully dissolved.[7] Allow the solution to cool to room temperature. A small seed crystal, if available from a previous batch, can be suspended in the solution to promote the growth of a single large crystal.[7]

-

Crystal Growth: Cover the beaker with a perforated film (e.g., Parafilm with small pinholes) to allow for slow solvent evaporation. Place the setup in a vibration-free location at a constant ambient temperature.

-

Harvesting & Washing: Over several days to weeks, octahedral crystals of CsAl(SO₄)₂·12H₂O will form.[8][9] Once the desired size is reached, harvest the crystals from the mother liquor. Wash them briefly with a 50/50 (v/v) mixture of ethanol and water to remove any surface impurities and then dry them with filter paper.

Causality: The analysis relies on the Tauc plot method, which linearizes the optical absorption edge to allow for extrapolation of the band gap energy.[5][10] A diffuse reflectance accessory with an integrating sphere is used to capture all scattered light from the powdered sample, ensuring an accurate measurement of its reflectance properties.[1]

Step-by-Step Methodology:

-

Sample Preparation: Gently grind a small portion of the synthesized CsAl(SO₄)₂ crystals into a fine, homogeneous powder using an agate mortar and pestle.

-

Spectrometer Setup: Use a dual-beam UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory. Use a high-reflectivity standard, such as Polytetrafluoroethylene (PTFE) or BaSO₄, as the reference to calibrate the instrument to 100% reflectance.

-

Data Acquisition: Load the powdered CsAl(SO₄)₂ sample into the sample holder. Acquire the diffuse reflectance spectrum (R) over a wavelength range that covers the expected absorption edge (e.g., 200 nm to 800 nm).

-

Data Transformation (Kubelka-Munk): The measured reflectance (R) must be converted into a value proportional to the absorption coefficient (α). This is achieved using the Kubelka-Munk function, F(R).[11]

F(R) = (1 - R)² / 2R

-

Tauc Plot Analysis: The relationship between the absorption coefficient (α), the incident photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation:[10]

(αhν)n = A(hν - Eg)

Where 'A' is a constant and the exponent 'n' depends on the nature of the electronic transition. For direct allowed transitions, n = 2; for indirect allowed transitions, n = 1/2.[10][12]

-

Since F(R) is proportional to α, plot [F(R)hν]n on the y-axis against photon energy (hν) on the x-axis.

-

Create two separate Tauc plots: one for a direct transition (n=2) and one for an indirect transition (n=1/2).

-

Identify the linear region of the plot near the absorption edge and extrapolate this line to the x-axis (where [F(R)hν]n = 0).

-

The x-intercept gives the value of the optical band gap, Eg. The plot that yields the best linear fit in the absorption edge region indicates the most likely transition type. For wide-band-gap sulfates, a direct transition is often a reasonable starting assumption.

-

Diagram 1: Experimental Workflow for Optical Band Gap Determination

Caption: Workflow for experimental Eg determination.

Computational Approach: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to compute the electronic structure of materials from first principles.[13] It provides invaluable insights into the nature of the band gap (direct vs. indirect) and the orbital contributions to the valence and conduction bands.

Causality: Standard DFT approximations like the Generalized Gradient Approximation (GGA) are known to systematically underestimate the band gap of insulators and semiconductors.[14][15] Therefore, using a more advanced hybrid functional, such as HSE06, which incorporates a portion of exact Hartree-Fock exchange, is crucial for obtaining a band gap value that is quantitatively comparable to experimental results.[13][16]

Step-by-Step Methodology:

-

Obtain Crystal Structure: Secure the crystallographic information file (CIF) for CsAl(SO₄)₂·12H₂O from a crystallographic database. This file contains the lattice parameters and atomic positions needed to build the computational model.

-

Structural Relaxation (Optimization):

-

Using a DFT software package (e.g., VASP, Quantum ESPRESSO, CASTEP[17]), perform a geometry optimization of the crystal structure.

-

This step uses a standard functional (like PBE, a type of GGA) to relax the atomic positions and lattice vectors until the forces on the atoms and the stress on the unit cell are minimized. This ensures the calculation is performed on the lowest-energy structure.

-

-

Band Structure Calculation (Hybrid Functional):

-

Using the relaxed structure from the previous step, perform a more accurate self-consistent field (SCF) calculation followed by a non-SCF band structure calculation.

-

Crucially, switch the exchange-correlation functional to a hybrid functional (e.g., HSE06) for this step. This is the key to achieving an accurate band gap prediction.[13]

-

The band structure calculation is performed along a high-symmetry path within the first Brillouin zone (e.g., Γ-X-M-Γ).

-

-

Data Analysis:

-

Plot the resulting band structure, showing energy levels (bands) as a function of the k-vector (momentum).

-

Identify the highest point of the valence band (Valence Band Maximum, VBM).

-

Identify the lowest point of the conduction band (Conduction Band Minimum, CBM).

-

The energy difference between the CBM and VBM is the calculated electronic band gap, Eg.

-

If the VBM and CBM occur at the same k-point (typically the Γ point for many insulators), the material has a direct band gap. If they occur at different k-points, it has an indirect band gap.

-

Diagram 2: Computational Workflow for DFT Band Gap Prediction

Caption: Workflow for computational Eg prediction via DFT.

Expected Results and Comparative Analysis

By rigorously following the described protocols, researchers can obtain both an experimental optical band gap and a theoretical electronic band gap for CsAl(SO₄)₂.

| Parameter | Determination Method | Expected Value Range (eV) | Key Considerations |

| Optical Band Gap (Eg, opt) | UV-Vis Spectroscopy & Tauc Plot | > 5.0 | Value is sensitive to powder morphology, packing density, and purity. Represents the onset of optical absorption.[5] |

| Electronic Band Gap (Eg, DFT) | Density Functional Theory (HSE06) | > 5.0 | Value is highly dependent on the chosen functional.[13] Provides insight into direct vs. indirect nature. |

A strong agreement (typically within ~0.5 eV) between the experimental and hybrid functional DFT results provides a high-confidence validation of the band gap value. For context, the calculated band gap for the structurally related guanidinium aluminum sulfate hexahydrate is approximately 5.44 eV, and for LiNH₄SO₄, it is 5.32 eV.[2][3] It is reasonable to hypothesize that the band gap of CsAl(SO₄)₂ will fall within a similar range.

Conclusion

This technical guide provides a dual-pronged, self-validating strategy for accurately determining the electronic band gap of aluminum cesium sulfate crystals. By combining meticulous experimental synthesis and characterization via UV-Vis diffuse reflectance spectroscopy with rigorous first-principles calculations using Density Functional Theory, researchers can overcome the current gap in literature data. This foundational knowledge is indispensable for the scientific community, enabling the rational design and integration of CsAl(SO₄)₂ into advanced optical, electronic, and pharmaceutical applications.

References

- Title: Electronic, Optical, and Vibrational Properties of an AgAlS2 Crystal in a High-Pressure Phase - PMC Source: National Center for Biotechnology Information URL

- Title: Calculation of the band structure and optical properties of guanidinium aluminum sulfate hexahydrate crystals | Request PDF Source: ResearchGate URL

- Title: Band Gap Analysis through UV-Visible Spectroscopy Source: Thermo Fisher Scientific URL

- Title: The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor Source: MMRC URL

- Title: Interpretation of the Changing the Band Gap of Al2O3 Depending on Its Crystalline Form: Connection with Different Local Symmetries Source: ResearchGate URL

- Title: Density functional theory calculations for the band gap and formation energy of Pr4−xCaxSi12O3+xN18−x; a highly disordered compound with low symmetry and a large cell size Source: RSC Publishing URL

- Source: chymist.

- Source: Academia.

-

Title: Cerium - Wikipedia Source: Wikipedia URL: [Link]

- Title: Simulation of optimum band-gap grading profile of Cu2ZnSn(S,Se)

- Title: Density Functional Theory and Experimental Determination of Band Gaps and Lattice Parameters in Kesterite Cu2ZnSn(SxSe1–x)

- Title: Bandgap-Tunable Cesium Lead Halide Perovskites with High Thermal Stability for Efficient Solar Cells | Request PDF Source: ResearchGate URL

- Title: The band energy structure of RbKSO4 crystals Source: Ukrainian Journal of Physical Optics URL

-

Title: 8: Synthesis of Alum from Aluminum Foil - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

- Title: What are the factors that can affect the band gap of a material?

-

Title: Direct and Indirect Band Gap Energy using Tauc Plot Source: YouTube URL: [Link]

- Title: Band gap as function of pressure according to Eq. (1).

- Title: (PDF)

-

Title: Study of Secondary Nucleation by Attrition of Potassium Alum Crystals Suspended in Different Solvents Source: ACS Publications URL: [Link]

- Title: FIG. 2. (a) DFT computed band structure of a sulfur vacancy defect in a...

-

Title: Band Structure Calculations (PHYS 590B) Source: University of Illinois Urbana-Champaign URL: [Link]

- Title: (PDF)

- Title: Tauc's plot generated for direct and indirect band gap of all samples.

- Title: Process of preparing cesium salts from cesium-aluminum-alum Source: Google Patents URL

-

Title: Lab #11: Synthesis of Alum Source: YouTube URL: [Link]

-

Title: Crystal and electronic structures and high-pressure behavior of AgSO4, a unique narrow band gap antiferromagnetic semiconductor Source: SpringerLink URL: [Link]

-

Title: Band structure calculation of the semiconductors and their alloys by Tight Binding Model using SciLab Source: International Journal of Engineering Trends and Technology URL: [Link]

- Title: a) Bandgap prediction for cesium‐based compound, b) formation energy...

-

Title: A review: Comprehensive investigation on bandgap engineering under high pressure utilizing microscopic UV–Vis absorption spectroscopy Source: AIP Publishing URL: [Link]

- Title: Influence of Al2O3 crystallization on band offsets at interfaces with Si and TiNx | Request PDF Source: ResearchGate URL

-

Title: Single crystal growth and properties of the chiral semiconductor Ag3AuSe2 Source: arXiv.org URL: [Link]

-

Title: Systematic Approach To Calculate the Band Gap Energy of a Disordered Compound with a Low Symmetry and Large Cell Size via Density Functional Theory Source: ACS Omega URL: [Link]

-

Title: Synthesis and Analysis of Potassium Aluminium Sulphate (Alum) from Waste Aluminium Can Source: ARC Journals URL: [Link]

-

Title: Hybrid density functional theory band structure engineering in hematite Source: AIP Publishing URL: [Link]

-

Title: How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]

-

Title: Determination of Band Gap in Metal Oxides Using UV-Vis Spectroscopy Source: Agilent URL: [Link]

- Title: (PDF)

- Title: Band gap parameters for a-and b-crystal | Download Table Source: ResearchGate URL

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. agilent.com [agilent.com]

- 7. chymist.com [chymist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. arcjournals.org [arcjournals.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Density functional theory calculations for the band gap and formation energy of Pr4−xCaxSi12O3+xN18−x; a highly disordered compound with low symmetry and a large cell size - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Electronic, Optical, and Vibrational Properties of an AgAlS2 Crystal in a High-Pressure Phase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dielectric Properties of Cesium Alum and the Investigation of Ferroelectricity in the Alum Family

Abstract

This technical guide addresses the topic of the ferroelectric phase transition in cesium aluminum sulfate dodecahydrate (CsAl(SO₄)₂·12H₂O), commonly known as cesium alum. Contrary to the premise of a measurable ferroelectric Curie temperature (Tc), a comprehensive review of scientific literature reveals that cesium alum is not a ferroelectric material. This guide pivots to provide a scientifically rigorous explanation for the absence of ferroelectricity in cesium alum, grounded in its crystal structure and chemical nature. We delve into the specific structural requirements for ferroelectricity within the alum family, contrasting the properties of non-ferroelectric β-alums, like cesium alum, with known ferroelectric α-alums. Furthermore, this document serves as a practical reference for researchers by providing detailed, field-proven experimental protocols for Dielectric Spectroscopy, Differential Scanning Calorimetry (DSC), and Temperature-Dependent X-ray Diffraction (XRD). These methodologies are presented as a comprehensive workflow for the systematic investigation of potential ferroelectric behavior in novel crystalline materials.

Introduction: The Alum Family and the Question of Ferroelectricity

The alums are a class of hydrated double sulfate salts with the general formula M(I)M(III)(SO₄)₂·12H₂O, where M(I) is a monovalent cation (e.g., K⁺, NH₄⁺, Cs⁺) and M(III) is a trivalent cation (e.g., Al³⁺, Cr³⁺, Fe³⁺).[1] They are of significant interest for their fascinating crystal chemistry and diverse physical properties. Alums crystallize in three primary structure types—α, β, and γ—which are determined by the ionic radius of the monovalent M(I) cation.

Ferroelectricity is a phenomenon where a material exhibits a spontaneous electric polarization that can be reversed by an external electric field. This property typically disappears above a specific critical temperature known as the Curie temperature (Tc). While ferroelectricity has been identified in certain alums, it is not a universal property of the family. Crucially, established research indicates that ferroelectricity in alums is restricted to those containing specific, non-spherical monovalent cations capable of forming orientationally disordered hydrogen-bonded networks, such as ammonium (NH₄⁺) and methylammonium (CH₃NH₃⁺).

Cesium alum, CsAl(SO₄)₂·12H₂O, contains the large, spherical, monatomic Cs⁺ ion.[2] As will be detailed, the nature of this cation precludes the necessary mechanism for developing a spontaneous, switchable polarization. Therefore, cesium alum does not exhibit a ferroelectric phase transition.

Structural Basis for the Absence of Ferroelectricity in Cesium Alum

The origin of ferroelectricity in alums like ammonium aluminum sulfate is linked to the ordering of the [NH₄]⁺ tetrahedra and the distortion of the sulfate [SO₄]²⁻ groups and the [Al(H₂O)₆]³⁺ complex. In the high-temperature paraelectric phase, these groups are disordered. Upon cooling below the Curie temperature, they undergo an order-disorder transition, creating a net dipole moment throughout the crystal, resulting in a spontaneous polarization.

The key distinction lies in the M(I) cation:

-

Ferroelectric Alums (α-type): Contain non-spherical, polyatomic cations like NH₄⁺. These ions can possess their own dipole moment and form a network of hydrogen bonds with the surrounding water molecules and sulfate ions. The ordering of these cations from a disordered state to an ordered one below Tc is the primary driver of the ferroelectric transition.[3]

-

Non-Ferroelectric Alums (β-type): Cesium alum is a classic example of a β-alum, a structure adopted by alums with large monovalent cations like Cs⁺, Rb⁺, and Tl⁺. The Cs⁺ ion is monatomic, spherical, and lacks an intrinsic dipole moment. It cannot form the orientationally disordered hydrogen bond network that is the prerequisite for the order-disorder type of ferroelectric transition seen in ammonium alums.

Therefore, the fundamental mechanism required for ferroelectricity in the alum structure is absent in cesium alum. While it may undergo other types of structural phase transitions at low temperatures, these are not ferroelectric in nature.

Table 1: Comparison of Ferroelectric vs. Non-Ferroelectric Alums

| Property | Methylammonium Aluminum Alum (Ferroelectric) | Cesium Aluminum Alum (Non-Ferroelectric) |

| Formula | CH₃NH₃Al(SO₄)₂·12H₂O | CsAl(SO₄)₂·12H₂O |

| M(I) Cation | Methylammonium (CH₃NH₃⁺) | Cesium (Cs⁺) |

| M(I) Cation Nature | Polyatomic, non-spherical, possesses a dipole moment | Monatomic, spherical, no intrinsic dipole moment |

| Structure Type | α-alum | β-alum |

| Ferroelectric Tc | ~177 K | Not Applicable |

| Mechanism | Order-disorder transition of CH₃NH₃⁺ cations | No mechanism for spontaneous polarization |

Investigative Workflow for Characterizing Potential Ferroelectrics

While cesium alum is not ferroelectric, the methodologies used to make such a determination are fundamental to materials science. The following sections provide detailed protocols for a researcher investigating a novel crystalline material for potential ferroelectric properties. The process involves a tiered approach, starting with sensitive screening techniques and progressing to definitive structural analysis.

Caption: Investigative workflow for characterizing a novel material for ferroelectricity.

Dielectric Spectroscopy

Causality and Expertise: The hallmark of a ferroelectric-paraelectric phase transition is a sharp, pronounced peak in the dielectric permittivity (ε') as a function of temperature, occurring at the Curie temperature (Tc).[4] This anomaly arises because the dielectric susceptibility diverges at the transition point. Measuring the dielectric constant over a wide temperature range is, therefore, the primary and most sensitive screening method for identifying potential ferroelectrics.

Protocol for Dielectric Spectroscopy:

-

Sample Preparation:

-

Select a high-quality single crystal or synthesize a dense polycrystalline ceramic pellet (>95% theoretical density).

-

Cut a thin, flat plate from the sample with parallel faces. A typical thickness is 0.5-1.0 mm.

-

Polish the parallel faces to a mirror finish to ensure uniform contact with the electrodes.

-

Apply conductive electrodes (e.g., silver paint, sputtered gold or platinum) to the two parallel faces to form a parallel plate capacitor.

-

-

Instrumentation and Setup:

-

Place the prepared sample in a cryostat or furnace equipped with electrical feedthroughs. The temperature controller must be stable and accurate (e.g., ±0.1 K).

-

Connect the sample electrodes to an LCR meter or impedance analyzer.

-

Connect a thermocouple in close proximity to the sample to accurately record its temperature.

-

-

Measurement Procedure:

-

Set the LCR meter to measure capacitance (C) and dissipation factor (tan δ) at a fixed frequency (a common starting point is 1 kHz).

-

Cool the sample to a temperature well below the expected transition temperature (e.g., 77 K for low-temperature transitions).

-

Heat the sample at a slow, controlled rate (e.g., 1-2 K/min) to ensure thermal equilibrium.

-

Record the capacitance (C), dissipation factor (tan δ), and temperature (T) continuously during the heating ramp up to a temperature well above the transition.

-

Self-Validation: Repeat the measurement at multiple frequencies (e.g., 100 Hz, 1 kHz, 10 kHz, 100 kHz). For a classic ferroelectric transition, the peak position (Tc) should be independent of frequency. A frequency-dependent peak may indicate a relaxor ferroelectric or other dielectric relaxation phenomena.[5]

-

-

Data Analysis:

-

Calculate the relative dielectric permittivity (ε') from the measured capacitance (C) using the formula ε' = (C * d) / (ε₀ * A), where d is the sample thickness, A is the electrode area, and ε₀ is the permittivity of free space.

-

Plot ε' versus temperature (T). A sharp peak in the plot identifies the potential Curie temperature (Tc).

-

Plot tan δ versus temperature. A corresponding peak or anomaly in the dielectric loss is often observed near Tc.

-

Differential Scanning Calorimetry (DSC)

Causality and Expertise: A phase transition is a thermodynamic event accompanied by a change in enthalpy or heat capacity.[6] DSC is a powerful technique that directly measures the heat flow into or out of a sample as a function of temperature. A first-order phase transition (like many ferroelectric transitions) will appear as a sharp peak (latent heat), while a second-order transition will manifest as a step-like change in the heat capacity (Cp). This provides thermodynamic confirmation of a transition identified in dielectric measurements.

Protocol for Differential Scanning Calorimetry:

-

Sample Preparation:

-

Weigh a small amount of the powdered sample (typically 5-15 mg) into an aluminum or copper DSC pan.

-

Hermetically seal the pan to prevent any loss of hydration water during the experiment.

-

Prepare an identical empty pan to be used as a reference.

-

-

Instrumentation and Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) to provide a stable thermal atmosphere.

-

-

Measurement Procedure:

-

Cool the sample to a starting temperature well below the transition temperature identified by dielectric spectroscopy.

-

Heat the sample at a constant, controlled rate (e.g., 5-10 K/min). The instrument will record the differential heat flow between the sample and the reference.

-

Continue heating to a temperature well above the transition.

-

Self-Validation: After the heating run, cool the sample at the same rate to observe the transition upon cooling. The presence of thermal hysteresis (the transition occurring at a lower temperature on cooling than on heating) is a common feature of first-order phase transitions.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The transition temperature (Tc) is typically determined from the onset temperature or the peak temperature of the endothermic/exothermic event.

-

Integrate the area of the peak to determine the enthalpy of the transition (ΔH).

-

A step-change in the baseline of the heat flow curve indicates a change in the specific heat capacity (ΔCp) at the transition.

-

Temperature-Dependent X-ray Diffraction (XRD)

Causality and Expertise: Many ferroelectric phase transitions are accompanied by a change in crystal symmetry.[7] The high-temperature paraelectric phase often has a higher symmetry (e.g., cubic), which transitions to a lower symmetry polar phase (e.g., tetragonal, rhombohedral) in the ferroelectric state. XRD is the definitive technique for determining crystal structure. By performing XRD measurements at various temperatures above and below the suspected Tc, one can directly observe this change in symmetry.

Protocol for Temperature-Dependent XRD:

-

Sample Preparation:

-

Finely grind the crystalline material into a homogeneous powder.

-

Mount the powder on a sample holder compatible with a high/low-temperature diffraction stage.

-

-

Instrumentation and Setup:

-

Use a powder X-ray diffractometer equipped with a non-ambient stage (a cryostat or furnace).

-

Ensure precise temperature control and measurement at the sample position.

-

-

Measurement Procedure:

-

Cool or heat the sample to the first target temperature. Allow sufficient time for the temperature to stabilize (e.g., 10-15 minutes).

-

Collect a full diffraction pattern over a wide 2θ range.

-

Increment the temperature in steps, collecting a full pattern at each step. It is critical to collect data at several points both below and above the transition temperature (Tc) identified by DSC and dielectric spectroscopy.

-

Pay close attention to specific Bragg peaks that are expected to split or change position during a symmetry change (e.g., a single cubic {200} peak splitting into {200} and {002} peaks in a cubic-to-tetragonal transition).

-

-

Data Analysis:

-

Analyze the collected diffraction patterns at each temperature.

-

Perform Rietveld refinement on the patterns from the paraelectric and ferroelectric phases to determine their respective space groups and lattice parameters.

-

Confirm that the high-temperature phase is centrosymmetric and the low-temperature phase is non-centrosymmetric (a requirement for ferroelectricity).

-

Plot the lattice parameters as a function of temperature. A discontinuity or a change in the slope of the lattice parameters at Tc provides clear evidence of a structural phase transition.

-

Conclusion and Outlook

The study of cesium alum provides a valuable lesson in materials science: properties like ferroelectricity are highly specific and dependent on precise structural and chemical criteria. Cesium alum, as a β-type alum with a monatomic Cs⁺ cation, does not possess the necessary mechanism for an order-disorder ferroelectric transition. The scientific consensus is that it is not a ferroelectric material.

However, the rigorous experimental workflow detailed in this guide—employing dielectric spectroscopy, calorimetry, and temperature-dependent diffraction—remains the gold standard for investigating and confirming ferroelectricity in new materials. For researchers in materials discovery and drug development, understanding not only how to measure a property but also why it may be absent is fundamental to rational design and the advancement of science. Future research on alums will likely continue to focus on tuning their properties through targeted chemical substitutions, exploring the rich physics that emerges from the interplay between their constituent ions and extensive hydrogen-bonded networks.

References

-

Handbook of Mineralogy. (n.d.). Potassium alum KAl(SO4)2 • 12H2O. Retrieved from a source providing mineralogical data.[8]

-

Hajra, S., et al. (2019). Dielectric, conductivity and ferroelectric properties of lead-free electronic ceramic: 0.6Bi(Fe0.98Ga0.02)O3-0.4BaTiO3. Heliyon, 5(5), e01654.[9]

-

Reddit user discussion on crystal growing. (2022). Cesium Ferric Alum CsFe(SO₄)₂·12H₂O. r/crystalgrowing.[1]

-

Maczka, M., et al. (2022). Ferroelectricity, Piezoelectricity, and Unprecedented Starry Ferroelastic Patterns in Organic–Inorganic (CH3C(NH2)2)3[Sb2X9] (X = Cl/Br/I) Hybrids. Inorganic Chemistry, 61(20), 7846–7859.[3]

-

Lee, K-S. (2015). Molar Heat Capacity of Potassium Alum KAl(SO4)2 ·12H2O at Low Temperatures: Revisited with Determination of the Debye Temperature. Journal of the Korean Physical Society, 67, 848-853.[10]

-

Eryigit, S., Parlak, C., & Eryigit, R. (2022). γ–α phase transition of elemental cerium metal. Journal of Physics: Condensed Matter, 34(29), 295402.[11]

-

Gali, S., & Galy, J. (2003). Cubic structure of alum K(Al,Cr)(SO 4 ) 2 ⋅12H 2 O, space group Pa3. Acta Crystallographica Section E: Structure Reports Online, 59(12), i150-i152.[12]

-

Bhadra, P., et al. (2023). Ferroelectric Organic–Inorganic Hybrid Ammonium Halogenobismuthate(III) for Piezoelectric Energy Harvesting. ACS Applied Materials & Interfaces, 15(1), 1085–1094.[13]

-

Wikipedia contributors. (2024). Caesium. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]2]

-

Sharma, S., et al. (2019). Dielectric, electrical conduction and magnetic properties of multiferroic Bi0.8Tb0.1Ba0.1Fe0.9Ti0.1O3 perovskite compound. Materials Research Express, 6(10), 106109.[4]

-

National Institute of Standards and Technology. (n.d.). Potassium sulfate. In NIST Chemistry WebBook. Retrieved from [Link]]

-

Gentner, T. X., et al. (2022). Rubidium and caesium aluminyls: synthesis, structures and reactivity in C–H bond activation of benzene. Chemical Communications, 58(10), 1390-1393.[14]

-

U.S. Environmental Protection Agency. (n.d.). Radionuclide Basics: Cesium-137. Retrieved from [Link]]

-

National Center for Biotechnology Information. (n.d.). Potassium Alum. PubChem Compound Database. Retrieved from [Link]]

-

Zlotnik, S., et al. (2021). Nature of the Dielectric Anomaly in Na0.5Bi0.5TiO3–Based Ferrolectrics. Materials, 14(23), 7226.[5]

-

Shvartsman, V. V., & Lupascu, D. C. (2012). Nonferroelectric relaxor dielectric properties of pyrochlore phases. In Ferroelectrics-Physical Effects. IntechOpen.[15]

-

U.S. Geological Survey. (n.d.). Cesium. USGS Publications Warehouse.[16]

-

Lee, K-S. (2015). (Color online) Molar heat capacity for potassium aluminum sulfate... [Diagram]. ResearchGate.[17]

-

Occelli, F., et al. (2018). Structural phase transitions in aluminium above 320 GPa. Nature Communications, 9(1), 4726.[7]

-

Sahoo, S., et al. (2023). Enhancing dielectric properties and thermal stability in microwave-synthesized Nd-modified barium titanate nanoceramics for possible MLCC applications. Journal of Materials Science: Materials in Electronics, 34(34), 2269.[18]

-

da Silva, F. S., et al. (2021). KAl(SO4)2 thermal decomposition kinetics modeling through graphical and PSO methods. Journal of Thermal Analysis and Calorimetry, 145, 1379–1390.[6]

-

Flores-Livas, J. A., et al. (2019). Relativistic effects and pressure-induced phase transition in CsAu. Physical Review B, 100(6), 064106.[19]

-

ResearchGate. (n.d.). X-ray diffractogram of KAl(SO 4 ) 2 •12H 2 O. [Image].[20]

-

Wikipedia contributors. (2024). Caesium-137. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]]

-

Accio. (n.d.). kal so4 2 12h2o structure: crystal & uses.[21]

-

Li, W., et al. (2013). Determining the hyperfine structure constants of caesium 8S1/2 state aided by atomic coherence. Journal of Physics B: Atomic, Molecular and Optical Physics, 46(14), 145003.[22]

Sources

- 1. reddit.com [reddit.com]

- 2. Caesium - Wikipedia [en.wikipedia.org]

- 3. Ferroelectricity, Piezoelectricity, and Unprecedented Starry Ferroelastic Patterns in Organic–Inorganic (CH3C(NH2)2)3[Sb2X9] (X = Cl/Br/I) Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nature of the Dielectric Anomaly in Na0.5Bi0.5TiO3–Based Ferrolectrics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ferroelectric Organic–Inorganic Hybrid Ammonium Halogenobismuthate(III) for Piezoelectric Energy Harvesting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rubidium and caesium aluminyls: synthesis, structures and reactivity in C–H bond activation of benzene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.usgs.gov [pubs.usgs.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Relativistic effects and pressure-induced phase transition in CsAu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. kal so4 2 12h2o structure: crystal & uses [accio.com]

- 22. ioe.sxu.edu.cn [ioe.sxu.edu.cn]

Unraveling the Thermal Degradation of Cesium Aluminum Sulfate: A Mechanistic Guide

This technical guide provides a comprehensive examination of the thermal decomposition mechanism of aluminum cesium sulfate, CsAl(SO₄)₂·12H₂O. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document elucidates the intricate physicochemical transformations that occur upon heating this double salt. By integrating established principles of thermal analysis with comparative data from analogous alum compounds, we present a detailed pathway of decomposition, offering insights into the causality behind each stage of degradation.

Introduction: The Significance of Cesium Alum in Material Science

Cesium aluminum sulfate, a member of the alum family, is a hydrated double salt with the chemical formula CsAl(SO₄)₂·12H₂O.[1][2] Understanding its thermal behavior is paramount for applications ranging from the synthesis of advanced ceramic materials to the recovery and purification of cesium from mineral ores.[2] The thermal decomposition process involves a series of distinct steps, including dehydration and the subsequent breakdown of the anhydrous salt into its constituent metal oxides and sulfur oxides. This guide will dissect each of these stages, providing a robust framework for predicting and controlling the thermal degradation of this important compound.

Investigating Thermal Decomposition: A Methodological Overview

The study of the thermal decomposition of materials like cesium aluminum sulfate relies on a suite of analytical techniques that provide quantitative and qualitative data on the changes in mass, structure, and evolved gaseous products as a function of temperature.

Experimental Protocols

Thermogravimetric Analysis (TGA): This is the cornerstone technique for monitoring mass changes of a sample as it is heated at a controlled rate. A typical TGA experiment involves placing a small, precisely weighed sample of CsAl(SO₄)₂·12H₂O into a high-purity alumina or platinum crucible. The sample is then heated in a controlled atmosphere (e.g., inert nitrogen or oxidizing air) at a constant heating rate (e.g., 10 °C/min). The resulting TGA curve plots the percentage of mass loss versus temperature, revealing the distinct stages of decomposition.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): Performed concurrently with TGA, DTA measures the temperature difference between the sample and an inert reference, while DSC measures the heat flow required to maintain the sample at the same temperature as the reference. These techniques identify whether the decomposition steps are endothermic (heat-absorbing, e.g., dehydration) or exothermic (heat-releasing, e.g., certain phase transitions or oxidative processes).

Evolved Gas Analysis (EGA): To identify the gaseous products released during decomposition, the outlet of the TGA instrument is often coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This provides real-time analysis of the evolved gases, such as water vapor (H₂O), sulfur dioxide (SO₂), and sulfur trioxide (SO₃), correlating their evolution with specific mass loss events.

The logical workflow for characterizing the thermal decomposition of cesium aluminum sulfate is depicted in the following diagram:

The Multi-Stage Decomposition Pathway of Cesium Aluminum Sulfate

The thermal decomposition of CsAl(SO₄)₂·12H₂O is a sequential process that can be broadly categorized into two major phases: dehydration and sulfate decomposition. While specific experimental data for cesium alum is scarce, a reliable mechanistic pathway can be constructed by analogy with the well-studied potassium aluminum sulfate (KAl(SO₄)₂·12H₂O).[3]

Phase 1: Dehydration

Upon initial heating, the twelve molecules of water of crystallization are expelled in a multi-step process. For potassium alum, this dehydration occurs in at least four steps.[3] A similar pattern is anticipated for cesium alum, with the loss of water molecules occurring at progressively higher temperatures, corresponding to the different binding energies of the water molecules within the crystal lattice.

-

Step 1a: Low-Temperature Dehydration: The initial loss of loosely bound water molecules.

-

Step 1b: Intermediate-Temperature Dehydration: The removal of more strongly coordinated water molecules.

-

Step 1c: High-Temperature Dehydration: The final expulsion of the most tightly bound water molecules to form the anhydrous CsAl(SO₄)₂.

These dehydration steps are all endothermic, as energy is required to break the bonds holding the water molecules in the crystal structure.

Phase 2: Sulfate Decomposition

Following complete dehydration, the anhydrous cesium aluminum sulfate undergoes decomposition at significantly higher temperatures. This phase is characterized by the breakdown of the sulfate ions and the formation of stable metal oxides and sulfates.

-

Step 2a: Decomposition of Aluminum Sulfate: The aluminum sulfate component of the double salt is the less stable of the two sulfates. It decomposes to form aluminum oxide (Al₂O₃) and sulfur trioxide (SO₃).[4][5] This is the primary mass loss event after dehydration.

2CsAl(SO₄)₂ (s) → Cs₂SO₄ (s) + Al₂O₃ (s) + 3SO₃ (g)

-

Step 2b: Dissociation of Sulfur Trioxide: The evolved sulfur trioxide gas can further dissociate into sulfur dioxide and oxygen, particularly at higher temperatures.

SO₃ (g) ⇌ SO₂ (g) + ½O₂ (g)

-

Step 2c: High-Temperature Stability of Cesium Sulfate: Cesium sulfate (Cs₂SO₄) is a highly stable alkali metal sulfate. The thermal stability of alkali metal sulfates increases down the group, meaning Cs₂SO₄ is more stable than K₂SO₄.[6] Therefore, the decomposition of cesium sulfate is not expected within the typical temperature range of TGA experiments (up to 1000-1200 °C).

The overall decomposition can be summarized in the following table:

| Decomposition Stage | Approximate Temperature Range (°C) | Chemical Transformation | Gaseous Products Evolved |

| Dehydration | 100 - 400 | CsAl(SO₄)₂·12H₂O → CsAl(SO₄)₂ + 12H₂O | H₂O |

| Sulfate Decomposition | 700 - 1000 | 2CsAl(SO₄)₂ → Cs₂SO₄ + Al₂O₃ + 3SO₃ | SO₃ (and its dissociation products, SO₂ and O₂) |

The following diagram illustrates the sequential nature of the decomposition pathway:

The Influence of the Cesium Cation: A Comparative Perspective

The identity of the alkali metal cation in the alum structure plays a crucial role in its thermal stability. The larger ionic radius and lower charge density of the cesium ion (Cs⁺) compared to the potassium ion (K⁺) leads to a more stable cesium sulfate. This increased stability of Cs₂SO₄ means that the final solid residue of the decomposition of cesium alum at temperatures up to 1000 °C will be a mixture of Cs₂SO₄ and Al₂O₃. This is in contrast to the decomposition of aluminum sulfate alone, which yields only Al₂O₃ as the solid product.[4]

Kinetics of Decomposition

Conclusion

The thermal decomposition of aluminum cesium sulfate is a predictable, multi-step process initiated by the complete loss of its water of hydration, followed by the decomposition of the anhydrous salt into cesium sulfate, aluminum oxide, and sulfur oxides. The high thermal stability of cesium sulfate is a key feature of this process, resulting in a mixed solid residue at elevated temperatures. The insights provided in this guide, derived from established analytical techniques and comparative analysis of related compounds, offer a solid foundation for researchers and professionals working with this and similar materials. Further experimental studies focusing specifically on the TGA-MS of CsAl(SO₄)₂·12H₂O are warranted to refine the temperature ranges and elucidate the precise kinetics of each decomposition step.

References